3-(3-Nitrophenyl)-1-P-tolyl-1H-pyrazole-4-carbaldehyde
Description
3-(3-Nitrophenyl)-1-P-tolyl-1H-pyrazole-4-carbaldehyde (CAS: 618098-91-2) is a pyrazole derivative characterized by a nitrophenyl group at the 3-position, a p-tolyl (4-methylphenyl) substituent at the 1-position, and a carbaldehyde functional group at the 4-position of the pyrazole ring. Its molecular formula is C₁₇H₁₃N₃O₃, with a molecular weight of 307.30 g/mol . The compound is synthesized via Vilsmeier-Haack cyclization, a method commonly employed for introducing aldehyde groups into heterocyclic frameworks . Its structural features, including the electron-withdrawing nitro group and the electron-donating p-tolyl group, contribute to unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C17H13N3O3 |
|---|---|
Molecular Weight |
307.30 g/mol |
IUPAC Name |
1-(4-methylphenyl)-3-(3-nitrophenyl)pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C17H13N3O3/c1-12-5-7-15(8-6-12)19-10-14(11-21)17(18-19)13-3-2-4-16(9-13)20(22)23/h2-11H,1H3 |
InChI Key |
BWJOWGSSDMKGTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(C(=N2)C3=CC(=CC=C3)[N+](=O)[O-])C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Nitrophenyl)-1-P-tolyl-1H-pyrazole-4-carbaldehyde typically involves the reaction of 3-nitrobenzaldehyde with P-tolylhydrazine under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction is carried out at elevated temperatures to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Mechanochemical Coupling Reactions
Copper-Mediated Chan-Lam Coupling
Under ball-milling conditions, 10-undecenehydroxamic acid reacts with aryl boronic acids via a Cu(OAc)<sub>2</sub>-catalyzed Chan-Lam coupling to form N-aryl amides:
| Aryl Boronic Acid | Catalyst (eq.) | LAG Solvent | Time (min) | Yield (%) | Source |
|---|---|---|---|---|---|
| Phenylboronic acid | Cu(OAc)<sub>2</sub> (1.0) | EtOH | 20 | 92 | |
| 4-Methoxyphenylboronic | Cu(OAc)<sub>2</sub> (1.0) | None | 90 | 72 |
Mechanistic highlights:
-
The hydroxamate oxygen coordinates to Cu(II), facilitating transmetallation with the boronic acid.
-
Energy input from milling (e.g., ZrO<sub>2</sub> balls) enhances reaction efficiency compared to solution-phase methods .
Lossen Rearrangement
Base-Induced Isocyanate Formation
In polar aprotic solvents (e.g., DMSO), 10-undecenehydroxamic acid undergoes Lossen rearrangement to form an isocyanate intermediate, which reacts further with nucleophiles:
Mechanism
-
Deprotonation of the hydroxamic acid by a base (e.g., K<sub>2</sub>CO<sub>3</sub>).
-
Rearrangement via a tetrahedral intermediate to release hydroxylamine and generate an isocyanate .
| Solvent | Base | Temperature (°C) | Yield (%) | Source |
|-----------|-----------------|
Scientific Research Applications
3-(3-Nitrophenyl)-1-P-tolyl-1H-pyrazole-4-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-(3-Nitrophenyl)-1-P-tolyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The pyrazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Key Observations :
- Aromatic Substituents : Replacing phenyl with p-tolyl enhances lipophilicity, which may improve membrane permeability in biological systems .
- Functional Groups : The carbaldehyde group enables further derivatization (e.g., condensation reactions), a feature shared across analogs .
Spectroscopic and Analytical Comparisons
Infrared (IR) Spectroscopy:
- The target compound’s IR spectrum is expected to show stretches for C=O (~1640–1650 cm⁻¹) and Ar-NO₂ (~1348 cm⁻¹), consistent with 1-Benzoyl-3-(3-Nitrophenyl)-1H-pyrazole-4-carbaldehyde .
- Fluorinated analogs (e.g., 4-fluorophenyl derivatives) exhibit C-F stretches near 1200 cm⁻¹, absent in nitro-substituted compounds .
¹H NMR Data:
- The aldehyde proton in the target compound resonates at δ ~9.17–9.24 ppm, similar to 1-Benzoyl-3-(3-Nitrophenyl)-1H-pyrazole-4-carbaldehyde (δ 9.17–9.24) .
- p-Tolyl methyl protons appear as a singlet near δ 2.35 ppm, distinguishing it from phenyl-substituted analogs .
Crystallographic and Conformational Insights
- Pyrazole derivatives with halogen substituents (e.g., 4-fluorophenyl or 4-bromophenyl) exhibit distinct crystal packing due to halogen bonding, unlike nitro-substituted analogs .
- SHELX software is widely used for structural validation, confirming planar geometry in pyrazole rings and torsional angles influenced by substituents.
Biological Activity
3-(3-Nitrophenyl)-1-P-tolyl-1H-pyrazole-4-carbaldehyde, with the CAS number 618098-91-2, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anti-inflammatory, antitumor, and other pharmacological properties.
- Empirical Formula : C17H13N3O3
- Molecular Weight : 307.3 g/mol
Antimicrobial Activity
Recent studies have highlighted the antimicrobial efficacy of pyrazole derivatives, including 3-(3-Nitrophenyl)-1-P-tolyl-1H-pyrazole-4-carbaldehyde. In vitro evaluations have shown that compounds with similar structures exhibit significant activity against various pathogens. For example, a study reported that certain pyrazole derivatives demonstrated minimum inhibitory concentrations (MIC) as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 4a | 0.25 | Staphylococcus aureus |
| 5a | 0.22 | Staphylococcus epidermidis |
| 7b | 0.20 | Escherichia coli |
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has been well-documented. Compounds similar to 3-(3-Nitrophenyl)-1-P-tolyl-1H-pyrazole-4-carbaldehyde have shown promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. For instance, compounds synthesized from related structures exhibited up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs .
Table 2: Anti-inflammatory Activity of Related Pyrazole Compounds
| Compound | TNF-α Inhibition (%) | Concentration (μM) |
|---|---|---|
| Compound A | 76 | 10 |
| Compound B | 85 | 10 |
Antitumor Activity
Pyrazole derivatives are also being investigated for their antitumor properties. Research indicates that they can inhibit key enzymes involved in cancer progression, such as BRAF(V600E) and EGFR . The structural modifications in pyrazole compounds can enhance their binding affinity and selectivity toward these targets.
Case Study: Antitumor Activity
A study evaluated the antitumor activity of various pyrazole derivatives against human cancer cell lines, demonstrating that some derivatives not only inhibited tumor growth but also induced apoptosis in cancer cells .
The biological activities of pyrazole derivatives are often attributed to their ability to interact with specific biological targets:
- Enzyme Inhibition : Many pyrazoles act as inhibitors for enzymes like xanthine oxidase and cyclooxygenase (COX), which play crucial roles in inflammatory pathways.
- Receptor Interaction : Some compounds have been shown to modulate receptor activity, influencing cellular signaling pathways related to inflammation and cancer.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
